

Validating BI-1910's T-Cell Activation: A Comparative Guide to Functional Assays

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Compound of Interest		
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This guide provides an objective comparison of the T-cell activation capabilities of **BI-1910**, an agonistic anti-TNFR2 monoclonal antibody. The performance of **BI-1910** is evaluated against its primary alternative from the same developer, BI-1808, a ligand-blocking anti-TNFR2 antibody. This comparison is supported by available preclinical and clinical data, with a focus on the functional assays employed to validate the mechanism of action of these therapeutics. While the development of **BI-1910** is currently paused, the data from its initial studies provide valuable insights into the therapeutic potential of TNFR2 agonism.[1][2]

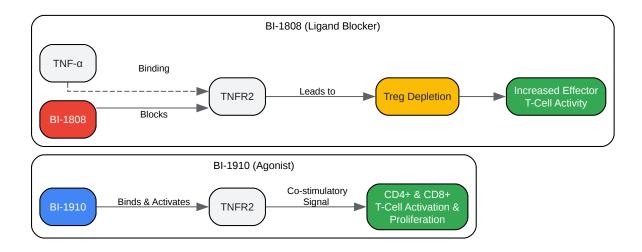
Mechanism of Action: Two Approaches to Targeting TNFR2

BI-1910 and BI-1808 represent two distinct strategies for modulating the tumor necrosis factor receptor 2 (TNFR2) pathway for cancer immunotherapy.

• **BI-1910**: The Agonist. As an agonistic antibody, **BI-1910** is designed to mimic the natural ligand of TNFR2, tumor necrosis factor (TNF), thereby stimulating the receptor and promoting downstream signaling.[3][4][5][6] This co-stimulatory signal enhances the activation and proliferation of CD4+ and CD8+ T-cells, crucial for an effective anti-tumor immune response.[3][4][5][6]



• BI-1808: The Ligand Blocker. In contrast, BI-1808 is a ligand-blocking antibody. Its primary mechanism is to prevent TNF-α from binding to TNFR2.[7][8] This action is thought to lead to the depletion of regulatory T-cells (Tregs), which often express high levels of TNFR2 in the tumor microenvironment and suppress anti-tumor immunity. By depleting Tregs, BI-1808 aims to unleash the activity of effector T-cells.[7][8]



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Fig. 1: Mechanisms of Action for BI-1910 and BI-1808.

Comparative Analysis of T-Cell Activation

Clinical data from Phase 1 studies of **BI-1910** and BI-1808 have demonstrated their ability to modulate T-cell populations, consistent with their proposed mechanisms of action. The following tables summarize the key findings from functional assays.

BI-1910: Evidence of T-Cell Activation and Proliferation

The Phase 1 clinical trial of **BI-1910** (NCT06205706) in patients with advanced solid tumors showed clear signs of T-cell activation, which correlated with disease control.[1][2]



Functional Assay	T-Cell Population	Key Findings	Quantitative Data (as reported)
T-Cell Proliferation	Memory CD8+ T-Cells	Continued increase with repeat dosing. Higher levels correlated with prolonged disease control (>6 months).	Fold change from baseline over time.
Memory CD4+ T-Cells	Expansion observed in all patients, with higher increases in those with disease control. Effect was strongest after the first dose.	Fold change from baseline over time.	
T-Cell Activation	Memory CD4+ T-Cells	Stronger activation observed in patients with long-term stable disease.	Upregulation of 4-1BB and PD-1.
Memory CD8+ T-Cells	Increase in activation markers over time in patients with longterm stable disease.	Upregulation of 4-1BB and PD-1.	

BI-1808: Treg Depletion and Effector T-Cell Activation

Data from a Phase 1/2a clinical trial of BI-1808 (NCT04752826) in patients with advanced malignancies also indicated successful immune modulation.



Functional Assay	T-Cell Population	Key Findings	Quantitative Data (as reported)
Regulatory T-Cell Modulation	Regulatory T-Cells (Tregs)	Significant depletion of Tregs.	Substantial reduction compared to baseline.
Effector T-Cell Modulation	CD8+ T-Cells	Clear signs of activation in responding patients.	Increased intratumoral CD8+/Treg ratio.

Experimental Protocols for Key Functional Assays

The validation of **BI-1910** and BI-1808's effects on T-cells relies on a suite of established functional assays. Below are detailed methodologies for the key experiments cited.

T-Cell Proliferation Assays (e.g., Ki-67 Staining)

These assays measure the increase in the number of T-cells following stimulation. The expression of the nuclear protein Ki-67 is a hallmark of proliferating cells.



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Fig. 2: Workflow for a T-Cell Proliferation Assay.

Protocol:

 Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using density gradient centrifugation. For tumor-infiltrating lymphocytes (TILs), single-cell suspensions are prepared from tumor biopsies.



- Cell Culture and Stimulation: Culture the isolated T-cells in appropriate media. For in vitro validation, cells are stimulated with the therapeutic antibody (e.g., BI-1910) at various concentrations.
- Fixation and Permeabilization: Harvest the cells at desired time points. Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibodies to access intracellular proteins like Ki-67.
- Staining: Incubate the cells with a fluorescently-labeled antibody specific for Ki-67. Costaining with antibodies against T-cell surface markers (e.g., CD4, CD8) is performed to identify specific T-cell subsets.
- Flow Cytometry: Acquire the stained cells on a flow cytometer. The intensity of the fluorescence from the anti-Ki-67 antibody is proportional to the amount of Ki-67 protein in each cell.
- Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and CD8+ T-cells that are positive for Ki-67, indicating proliferation. Results are often presented as a fold change from baseline (pre-treatment).[3]

T-Cell Activation Marker Analysis

This assay quantifies the expression of cell surface proteins that are upregulated upon T-cell activation, such as 4-1BB (CD137) and PD-1.

Protocol:

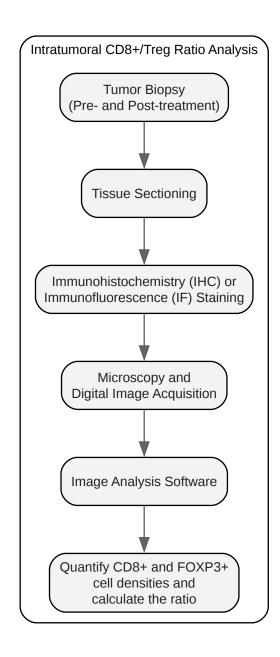
- Cell Preparation: Isolate PBMCs or TILs as described for the proliferation assay.
- Cell Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting specific cell surface markers, including CD4, CD8, 4-1BB, and PD-1.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to identify and quantify the different T-cell populations and the expression levels of the activation markers.
- Data Analysis: Determine the percentage of CD4+ and CD8+ T-cells that express 4-1BB and/or PD-1. The mean fluorescence intensity (MFI) can also be measured to assess the



level of marker expression per cell.

Intratumoral CD8+/Treg Ratio Analysis

This analysis, typically performed on tumor biopsies, assesses the balance between cytotoxic T-cells and immunosuppressive regulatory T-cells within the tumor microenvironment.



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Fig. 3: Workflow for Intratumoral CD8+/Treg Ratio Analysis.



Protocol:

- Tissue Preparation: Obtain pre- and post-treatment tumor biopsies. The tissue is fixed, embedded in paraffin, and thinly sectioned.
- Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain the tissue sections with antibodies specific for CD8 (to identify cytotoxic T-cells) and FOXP3 (a marker for Tregs).
- Imaging: Scan the stained slides using a high-resolution microscope to create digital images.
- Image Analysis: Use specialized software to identify and count the number of CD8+ and FOXP3+ cells within defined regions of interest (e.g., tumor nests, stroma).
- Ratio Calculation: Calculate the ratio of CD8+ cells to FOXP3+ cells. An increase in this ratio post-treatment suggests a shift towards a more anti-tumor immune microenvironment.[7]

Conclusion

The functional assays employed in the early clinical development of **BI-1910** have provided crucial validation of its T-cell activating mechanism. The observed expansion of CD4+ and CD8+ memory T-cells, along with the upregulation of activation markers, directly supports its intended biological activity as a TNFR2 agonist.[1][3] In comparison, the alternative approach of BI-1808, a ligand-blocking antibody, demonstrates its effect through the depletion of regulatory T-cells and a subsequent increase in the CD8+/Treg ratio within the tumor.[7] While the development of **BI-1910** is currently on hold, the data generated underscores the therapeutic potential of TNFR2 as a target for cancer immunotherapy and provides a valuable benchmark for the evaluation of future TNFR2 agonists. Further publication of the detailed quantitative data from these studies will be critical for a more comprehensive comparison and for guiding the development of next-generation T-cell activating immunotherapies.

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